

MZ-101: A Potent and Selective Inhibitor of Glycogen Synthase 1 (GYS1)

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Compound of Interest		
Compound Name:	MZ-101	
Cat. No.:	B12365897	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the selectivity of **MZ-101**, a small-molecule inhibitor, for glycogen synthase 1 (GYS1) over its isoform, glycogen synthase 2 (GYS2). The document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant pathways and workflows to support further research and development in glycogen storage diseases, such as Pompe disease.

Quantitative Selectivity of MZ-101

MZ-101 demonstrates a high degree of selectivity for GYS1, the primary isoform found in muscle tissue, while showing negligible inhibition of GYS2, the liver isoform. This selectivity is crucial for therapeutic applications, as it allows for the targeted reduction of muscle glycogen without affecting the liver's essential role in maintaining glucose homeostasis.[1][2]

The inhibitory potency of **MZ-101** has been quantified through in vitro biochemical assays, with the following median inhibitory concentration (IC50) values:



Target Isoform	IC50 Value (μM)	Notes
Human GYS1	0.041[1][3][4]	Potent inhibition observed.
Human GYS2	> 100[1]	No significant inhibition at concentrations up to 100 μM .
Mouse GYS1	Similar potency to human GYS1[1]	
Mouse GYS2	Similar selectivity to human GYS2[1]	

This significant difference in IC50 values underscores the high selectivity of MZ-101 for GYS1.

Experimental Methodologies

The selectivity of **MZ-101** has been established through a series of in vitro and in vivo experiments.

In Vitro Biochemical Assay for GYS1 and GYS2 Inhibition

A key in vitro method used to determine the IC50 values of **MZ-101** is the pyruvate kinase-lactate dehydrogenase (PK-LDH) coupled enzyme assay.[5] This continuous spectrophotometric assay measures the activity of glycogen synthase by coupling the production of UDP to the oxidation of NADH.

Principle: The synthesis of glycogen by GYS1 or GYS2 from UDP-glucose results in the release of UDP. In the presence of pyruvate kinase, UDP is converted back to UTP using phosphoenolpyruvate, which generates pyruvate. Lactate dehydrogenase then reduces pyruvate to lactate, oxidizing NADH to NAD+. The rate of NADH disappearance, monitored by the decrease in absorbance at 340 nm, is directly proportional to the glycogen synthase activity.

General Protocol Outline:

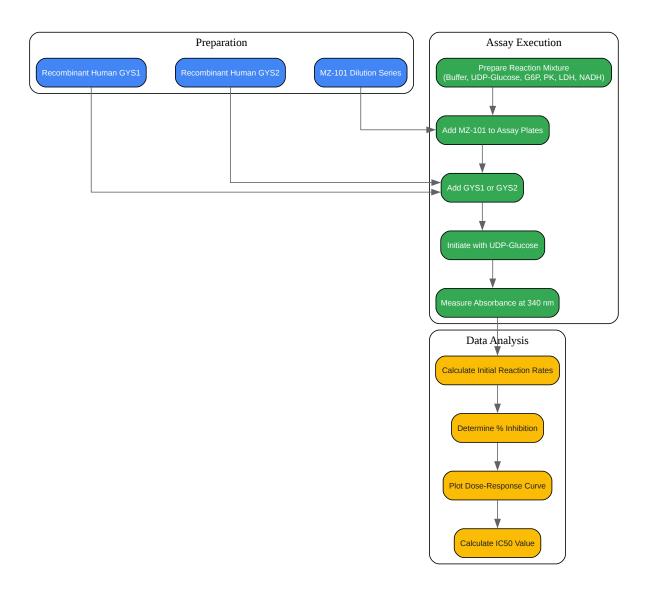
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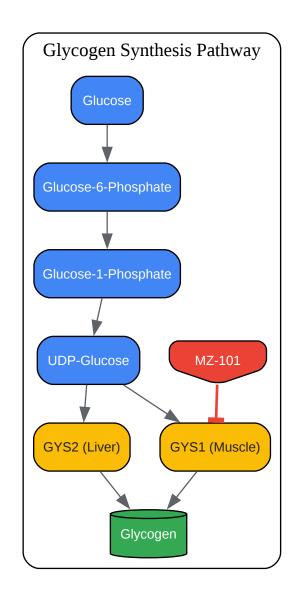


- Enzyme Preparation: Recombinant human GYS1 and GYS2 are expressed and purified. The
 enzymes can be used in their phosphorylated (less active) or dephosphorylated (more
 active) state.[5][6]
- Reaction Mixture: The assay is performed in a reaction buffer containing the respective enzyme (GYS1 or GYS2), the substrate UDP-glucose, and the allosteric activator glucose-6phosphate (G6P).[6] The coupling enzymes (PK and LDH), phosphoenolpyruvate, and NADH are also included.
- Inhibitor Addition: Varying concentrations of MZ-101 are added to the reaction mixture to determine its effect on enzyme activity.
- Data Acquisition: The reaction is initiated by the addition of UDP-glucose, and the change in absorbance at 340 nm is measured over time using a spectrophotometer.
- Data Analysis: The initial reaction rates are calculated from the linear phase of the
 absorbance curves. The percentage of inhibition at each MZ-101 concentration is
 determined relative to a control without the inhibitor. The IC50 value is then calculated by
 fitting the data to a dose-response curve.









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